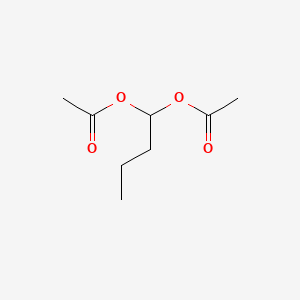

Butanediol, diacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

30915-82-3 |

|---|---|

Molekularformel |

C8H14O4 |

Molekulargewicht |

174.19 g/mol |

IUPAC-Name |

1-acetyloxybutyl acetate |

InChI |

InChI=1S/C8H14O4/c1-4-5-8(11-6(2)9)12-7(3)10/h8H,4-5H2,1-3H3 |

InChI-Schlüssel |

KYCXTUXIIANKNP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Significance As a Platform Chemical and Industrial Intermediate

Butanediol (B1596017) diacetate serves as a crucial building block in the synthesis of a wide array of commercially valuable products. Its utility stems from its favorable properties, including low volatility and high solvency. github.com In the polymer industry, it is a key intermediate in the production of polyurethanes, polyesters, and polyether polyols. ontosight.ai These polymers are integral to manufacturing foams, coatings, fibers, and elastomers. ontosight.ai Beyond polymers, butanediol diacetate finds application as a solvent and intermediate in the synthesis of pharmaceuticals and in some cosmetic formulations. ontosight.ai The market for 1,4-butanediol (B3395766) diacetate is projected to experience significant growth, driven by the increasing demand for high-performance, and in some cases, environmentally friendly materials. github.com

The synthesis of butanediol diacetate itself is an area of active research, with efforts focused on improving efficiency and utilizing sustainable feedstocks. One notable approach involves the conversion of biomass-derived furancarboxylic acid into 1,4-butanediol diacetate using a tandem catalytic process. researchgate.net This highlights a growing trend towards developing bio-based routes for producing this versatile chemical.

Historical Context and Evolution of Research Focus

The research focus on butanediol (B1596017) diacetate has evolved significantly over time. Early research, particularly during the mid-20th century, was driven by the need for synthetic rubber. A notable example is the pilot-plant scale conversion of 2,3-butylene glycol diacetate to 1,3-butadiene (B125203), a key monomer for synthetic rubber production. acs.org This process involved the pyrolysis of the diacetate. chemcess.com

In the latter half of the 20th century and into the 21st, the focus shifted towards its application in polymer chemistry and as a solvent. github.comontosight.ai More recently, with the growing emphasis on sustainability and green chemistry, a significant portion of research is now directed towards the bio-based production of butanediol and its derivatives, including the diacetate. researchgate.netmdpi.com The microbial production of 2,3-butanediol (B46004) from renewable resources has been investigated for over a century, with the first reports dating back to 1906. mdpi.com The development of genetically engineered microorganisms to produce specific stereoisomers of 2,3-butanediol with high purity and yield is a testament to the current advanced state of this research field. mdpi.comnih.gov This shift reflects a broader trend in the chemical industry towards circular economy principles and the valorization of biomass.

Industrial and Emerging Applications of Butanediol Diacetate

Role as a Chemical Intermediate

1,4-Butanediol (B3395766) is a high-value chemical intermediate crucial for numerous processes in the chemical industry. core.ac.uk It serves as a foundational molecule for the synthesis of polymers like polyesters, polyurethanes, and polyethers. core.ac.uk Furthermore, it is the primary raw material for producing important specialty chemical solvents such as tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). core.ac.ukdakenchem.com The global market for BDO is substantial, driven by its critical role in manufacturing products for the automotive, textile, electronics, and pharmaceutical industries. researchgate.nettitech.ac.jp

BDO's linear and symmetrical structure, with hydroxyl (-OH) groups at the 1 and 4 positions, allows it to build strong, linear polymer chains, imparting desirable properties to the final materials. morpholine.cc

In the production of polyurethanes (PU), 1,4-butanediol is extensively used as a chain extender. bloomtechz.comrsc.org Polyurethanes are segmented copolymers composed of alternating "soft segments" (typically from a long-chain macrodiol) and "hard segments." scribd.com BDO reacts with diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), to form these rigid, crystalline hard segments. revmaterialeplastice.rovt.edu

This function is critical for the final properties of the polyurethane material. The hard segments introduced by BDO enhance mechanical strength, thermal stability, durability, and abrasion resistance. revmaterialeplastice.roresearchgate.net This microphase separation of hard and soft segments creates tough, elastomeric networks. revmaterialeplastice.ro BDO is particularly favored in MDI-based systems because it provides an excellent balance of hardness and low-temperature flexibility. bloomtechz.comrsc.org Its high reactivity and compatibility with other system components make it a preferred choice for producing a vast array of polyurethane elastomers, including wheels, rollers, pipe linings, and automotive components. revmaterialeplastice.romorpholine.cc

| Property | Value | Significance in Polyurethane Synthesis |

|---|---|---|

| Molecular Weight | 90.12 g/mol | Low molecular weight allows for the creation of well-defined, rigid hard segments. revmaterialeplastice.ro |

| Hydroxyl Value | 1245 mg KOH/g | Indicates a high concentration of reactive -OH groups for efficient reaction with isocyanates. bloomtechz.com |

| Functionality | 2 (Primary Diol) | Linear chain extension without cross-linking, ideal for thermoplastic polyurethanes (TPUs). revmaterialeplastice.ro |

| Purity | > 99.85% | High purity is crucial to control stoichiometry and ensure consistent polymer properties. revmaterialeplastice.ro |

| Moisture Content | < 150 ppm | Low moisture prevents unwanted side reactions with isocyanates that can cause defects. revmaterialeplastice.ro |

1,4-Butanediol is a key monomer in the synthesis of polybutylene terephthalate (B1205515) (PBT), a high-performance, semi-crystalline engineering thermoplastic. specialchem.comvt.edu PBT is widely used in demanding applications such as automotive parts, electrical components, and electronics due to its excellent thermal stability, mechanical strength, and dimensional stability. researchgate.netspecialchem.com

The synthesis of PBT is typically achieved through a two-step polycondensation process involving BDO and either terephthalic acid (TPA) or its ester, dimethyl terephthalate (DMT). specialchem.comresearchgate.net

Esterification/Transesterification: BDO reacts with TPA (releasing water) or DMT (releasing methanol) to form the monomer bis(4-hydroxybutyl) terephthalate and its oligomers. specialchem.comnih.gov

Polycondensation: This intermediate mixture is then heated under high vacuum and at elevated temperatures (220-260°C) to increase the polymer chain length, with excess BDO being removed. bdmaee.net

The four-carbon segment from BDO provides the PBT backbone with a degree of flexibility, which contributes to the material's toughness and rapid crystallization rate. specialchem.com A significant side reaction during PBT synthesis is the intramolecular dehydration of BDO to form tetrahydrofuran (THF), which represents a loss of monomer and must be carefully controlled. researchgate.netnih.gov

1,4-Butanediol is the primary feedstock for the production of polytetramethylene ether glycol (PTMEG), a premium polyether polyol. core.ac.uk PTMEG is the soft segment component in high-performance polyurethanes, copolyesters, and polyamide elastomers, prized for the excellent elastomeric properties it imparts. core.ac.uk The largest application for PTMEG is in the production of spandex (elastane) fibers.

The synthesis process involves two main steps:

Dehydration of BDO to Tetrahydrofuran (THF): BDO is catalytically dehydrated in the presence of a strong acid, causing it to cyclize into THF. ebrary.netdakenchem.com

Polymerization of THF to PTMEG: The resulting THF undergoes a ring-opening polymerization to form the linear diol, PTMEG.

The final PTMEG polymer is a waxy, white solid at room temperature that melts to a clear, viscous liquid. The properties of the elastomers made from PTMEG, such as flexibility, resilience, and hydrolytic stability, are directly derived from this BDO-based polyether backbone.

The role of 1,4-butanediol in the synthesis of polyimides is not as a primary monomer in the classical sense. Traditional aromatic polyimides are synthesized from the reaction of dianhydrides and diamines, which results in exceptionally high thermal stability but often poor processability due to their rigid structures. dakenchem.comvt.edu

However, to improve flexibility and processability, aliphatic segments can be introduced into the polyimide backbone. researchgate.net Aliphatic diols, such as 1,4-butanediol, can be used in non-traditional synthesis routes to create modified polyimides. One such method is the Michael polyaddition reaction, where a diol reacts with a bismaleimide (B1667444) to form a poly(imido-ether). revmaterialeplastice.ro This approach incorporates flexible ether linkages into the polymer chain, which can reduce the glass transition temperature and improve solubility compared to fully aromatic polyimides. revmaterialeplastice.ro Therefore, while not a conventional monomer for high-temperature aromatic polyimides, BDO can serve as a specialty intermediate for creating more flexible, processable polyimide derivatives.

Beyond its role in polymerization, 1,4-butanediol is a crucial starting material for the industrial production of several high-value specialty chemicals, most notably tetrahydrofuran (THF) and γ-butyrolactone (GBL). core.ac.ukresearchgate.net

Tetrahydrofuran (THF): As mentioned, the largest single use for BDO is its conversion to THF through acid-catalyzed dehydration. ebrary.netdakenchem.com THF is not only a precursor to PTMEG but is also a widely used industrial solvent in pharmaceuticals, coatings, and adhesives. core.ac.ukresearchgate.net

γ-Butyrolactone (GBL): BDO can be converted to GBL through a dehydrogenation reaction at elevated temperatures (around 200°C) using specific catalysts. dakenchem.com GBL is an important chemical intermediate and solvent used in the production of pyrrolidones (like N-methyl-2-pyrrolidone, a solvent for electronics and resins), as a cleaning agent, and in some pharmaceutical applications. core.ac.uk

The conversion pathways of BDO to these key derivatives underscore its central position in the chemical manufacturing supply chain, linking basic petrochemical feedstocks to a wide range of consumer and industrial products.

| Derived Chemical | Synthesis Route from BDO | Primary Applications |

|---|---|---|

| Tetrahydrofuran (THF) | Acid-catalyzed dehydration (cyclization) | Precursor for PTMEG (spandex), industrial solvent, pharmaceuticals. core.ac.ukdakenchem.com |

| γ-Butyrolactone (GBL) | Catalytic dehydrogenation | Solvent, precursor to N-methylpyrrolidone (NMP), cleaning agents. core.ac.ukdakenchem.com |

| Polybutylene Terephthalate (PBT) | Polycondensation with terephthalic acid/DMT | Engineering plastics for automotive and electronics. dakenchem.comspecialchem.com |

| Polyurethanes (PU) | Chain extension with diisocyanates | Elastomers, flexible and rigid foams, coatings, adhesives. revmaterialeplastice.romorpholine.cc |

Precursor to Specialty Chemicals

Solvent Applications in Specialized Industries

While butanediol (B1596017) diacetate itself is not typically used as a primary solvent, it is a key precursor to several important industrial solvents derived from 1,4-butanediol. The hydrolysis of 1,4-butanediol diacetate yields 1,4-butanediol, which is then used to manufacture high-performance solvents like Tetrahydrofuran (THF) and Gamma-Butyrolactone (GBL). dcc.com.twatamanchemicals.comark-chem.co.jp

These solvents have specialized applications across various industries:

Tetrahydrofuran (THF): A significant portion of THF is used as a solvent in the manufacture of PVC cements and coatings, as a reaction solvent in pharmaceutical production, and in precision magnetic tape. dcc.com.twark-chem.co.jp

N-Methyl-2-pyrrolidone (NMP): This solvent is produced from GBL (which is derived from 1,4-butanediol). NMP is widely used in the electronics industry for applications like photoresist stripping, in lube oil extraction, as a component in paint strippers, and for coating magnetic wires. dcc.com.twark-chem.co.jp

The role of butanediol diacetate as a stable, transportable intermediate that can be readily converted to 1,4-butanediol makes it an important part of the value chain for these specialized solvents. atamanchemicals.com

Applications in Materials Science

Butanediol diacetate is a precursor to 1,4-butanediol, a fundamental building block in polymer chemistry. The diol, obtained via hydrolysis of the diacetate, is used extensively in the production of high-performance polymers, including polyesters, polyurethanes, and elastomers. atamanchemicals.combdmaee.net

Key applications in materials science include:

Polybutylene Terephthalate (PBT): 1,4-Butanediol is a crucial monomer for manufacturing PBT, an engineering thermoplastic valued for its high strength, thermal stability, and durability. PBT is widely used in the automotive, electrical, and appliance industries. wikipedia.orgdcc.com.tw

Polyurethanes: In polyurethane production, 1,4-butanediol acts as a chain extender, imparting rigidity and hardness to the final polymer. It is used to create thermoplastic polyurethanes (TPUs), cast elastomers, and coatings. atamanchemicals.combdmaee.net

Coatings and Adhesives: Polymers derived from 1,4-butanediol enhance the flexibility, adhesion, and chemical resistance of coatings and adhesives, making them more durable and versatile. bdmaee.netadakem.com

Additionally, the diacrylate ester of 1,4-butanediol (1,4-butanediol diacrylate) is a multifunctional crosslinking agent used in photopolymerization. It is applied in UV-curable adhesives, dental composites, 3D printing resins, and coatings for its ability to enhance hardness and flexibility. sigmaaldrich.com

Coatings and Adhesives Formulations

A primary industrial function of butanediol, diacetate is its role as a key intermediate in one of the manufacturing routes for 1,4-butanediol (BDO). nih.gov In this process, butadiene and acetic acid are catalytically reacted to produce 1,4-diacetoxy-2-butene. This compound is subsequently hydrogenated to yield 1,4-diacetoxybutane (B1202567) (this compound), which is then hydrolyzed to produce the final 1,4-butanediol. nih.gov This BDO is a foundational monomer used extensively in the production of high-performance polymers like polyurethanes and polyesters, which are critical components in modern coatings and adhesives. riverocean.com.twatamanchemicals.comdcc.com.tw Therefore, this compound is a crucial building block in the value chain for these materials.

Contributions to Flavor and Aroma Profiles

The application of this compound in the flavor and fragrance industry is subject to conflicting information. One chemical supplier notes that its use extends to this industry for the purpose of creating specific aromatic compounds. myskinrecipes.com However, a specialized database for fragrance and flavor materials, The Good Scents Company, explicitly states that 1,4-butane diol diacetate is not used for fragrance or flavor applications. thegoodscentscompany.com This source further notes that the compound has not been found to occur in nature. thegoodscentscompany.com This discrepancy indicates that while it may be used in the synthesis of other aroma chemicals, its direct use as a flavor or fragrance ingredient is not established.

Specialized Industrial Uses (e.g., Electronic Chemicals)

This compound is identified as an important intermediate that has applications in the field of electronic chemicals. prudentmarkets.com Its role is often as a precursor in the synthesis of other high-purity compounds required by the electronics industry. The derivatives of 1,4-butanediol, for which the diacetate is an intermediate, are widely used in producing solvents and technical plastics for electronic applications. atamankimya.combasf.com For instance, N-methyl-2-pyrrolidone (NMP), a solvent used for magnetic wire coatings and other electronics applications, is derived from γ-butyrolactone (GBL), which in turn is produced from 1,4-butanediol. dcc.com.tw The use of this compound in this sector underscores its function as a foundational chemical building block for high-performance materials. prudentmarkets.com

| Application Area | Role of this compound |

| Coatings & Adhesives | Direct additive to enhance performance myskinrecipes.com; Key intermediate in the synthesis of 1,4-Butanediol. nih.gov |

| Flavor & Aroma | Conflicting reports: Claimed as a synthetic building block myskinrecipes.com but also cited as not for flavor use. thegoodscentscompany.com |

| Electronic Chemicals | Identified for use as an important intermediate. prudentmarkets.com |

This table summarizes the industrial applications and roles of this compound.

Environmental Considerations and Sustainability Research

Biodegradation Pathways and Rates in Environmental Matrices

Direct and detailed research on the specific biodegradation pathways and rates of butanediol (B1596017) diacetate in various environmental matrices such as soil and water is not extensively available in the public literature. However, the environmental fate of this compound can be largely inferred from the behavior of its constituent parts: 1,4-butanediol (B3395766) and acetic acid, which are formed upon hydrolysis of the ester bonds.

1,4-Butanediol: This precursor alcohol is known to be readily biodegradable. Studies have shown that it is unlikely to persist in the environment due to rapid degradation.

Acetic Acid: As a simple carboxylic acid, acetic acid is also readily biodegradable and is a common metabolite in many biological systems santos.com. It is not expected to persist in the environment and is considered to be of low concern for bioaccumulation santos.comdcceew.gov.au. Improper disposal of high concentrations of acetic acid, however, can lead to localized soil and water pollution by altering the pH, which can negatively impact ecosystems tutorchase.com.

The biodegradation of similar ester compounds, such as phthalate (B1215562) esters, has been studied more extensively. These studies indicate that the initial step in the biodegradation of such esters is typically the enzymatic hydrolysis of the ester linkage to release the parent alcohol and acid nih.govnih.gov. Following this initial hydrolysis, the resulting alcohol and acid are then further metabolized by microorganisms. It is highly probable that butanediol diacetate follows a similar degradation pathway.

Ecotoxicity Studies in Aquatic and Terrestrial Systems

Comprehensive ecotoxicity studies specifically focused on butanediol diacetate for a wide range of aquatic and terrestrial organisms are not readily found in the reviewed scientific literature. To assess the potential ecotoxicological impact, the toxicity of its expected hydrolysis products, 1,4-butanediol and acetic acid, provides the most relevant insights.

1,4-Butanediol: The available data for 1,4-butanediol indicates that it has a low acute toxicity to aquatic organisms.

Acetic Acid: The ecotoxicity of acetic acid is largely related to its acidic properties. In high concentrations, it can lower the pH of water and soil, which can be harmful to many organisms tutorchase.com. However, at environmentally relevant concentrations resulting from the breakdown of butanediol diacetate, acetic acid is expected to be of low toxicity concern to aquatic organisms santos.comregulations.gov. The acetate (B1210297) ion itself is considered to have low toxicity santos.com.

The following table summarizes the available ecotoxicity data for the hydrolysis products of butanediol diacetate:

| Organism | Compound | Endpoint | Value | Reference |

| Fish | Acetic Acid | LC50 | 303-515 mg/L | regulations.gov |

| Aquatic Invertebrates | Acetic Acid | EC50 | 65 mg/L | regulations.gov |

It is important to note that the actual ecotoxicity of butanediol diacetate could differ from its hydrolysis products, and direct testing would be necessary for a definitive characterization.

Life Cycle Assessment (LCA) of Production Processes

Traditional petrochemical routes for BDO production rely on fossil fuels such as natural gas and coal chemicalbook.com. These processes are energy-intensive and contribute to greenhouse gas emissions.

In contrast, bio-based production of BDO has emerged as a more sustainable alternative. These processes typically involve the fermentation of renewable feedstocks like sugars from corn or sugarcane ed.ac.uk. Several studies have conducted LCAs to compare the environmental performance of these two routes.

The following table provides a qualitative comparison of the environmental burdens associated with the two production routes for 1,4-butanediol:

| Environmental Impact Category | Petrochemical Route | Bio-based Route |

| Greenhouse Gas Emissions | Higher | Lower |

| Fossil Fuel Depletion | Higher | Lower |

| Acidification Potential | Lower | Higher (depending on agricultural practices) |

| Eutrophication Potential | Lower | Higher (depending on agricultural practices) |

| Land Use | Lower | Higher |

The environmental impact of BDO production, whether petrochemical or bio-based, is influenced by various process parameters. For bio-based routes, the choice of feedstock, fermentation efficiency, and the energy source for the biorefinery are critical factors nih.govnih.govresearchgate.net.

For petrochemical routes, process optimization to improve catalyst efficiency, reduce energy consumption, and minimize by-product formation can significantly lessen the environmental burden. The choice of catalyst and reaction conditions, such as temperature and pressure, are key parameters that can be adjusted to improve the sustainability of the process researchgate.net.

Development of Green Chemistry Approaches in Synthesis and Application

Green chemistry principles are increasingly being applied to the synthesis of chemicals to reduce their environmental impact. For butanediol diacetate, this primarily involves the sustainable production of its precursor, 1,4-butanediol, and the development of greener esterification processes.

The shift towards bio-based production of 1,4-butanediol from renewable feedstocks is a significant advancement in green chemistry researchgate.netrsc.org. Metabolic engineering of microorganisms to efficiently convert sugars into BDO represents a key area of research and development ed.ac.ukresearchgate.net. This bio-catalytic approach operates under milder conditions and avoids the use of harsh chemicals and high pressures associated with some traditional chemical syntheses ed.ac.uk. The enzymatic synthesis of 1,4-butanediol is also being explored as a green alternative tum.de.

For the esterification of 1,4-butanediol to form the diacetate, green chemistry approaches could include:

Use of Greener Catalysts: Replacing traditional acid catalysts with solid acid catalysts or enzymes (lipases) can reduce waste and improve safety.

Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions can minimize the environmental impact of the synthesis process.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures to reduce energy consumption.

While specific research on the green synthesis of butanediol diacetate is limited, the principles of green chemistry provide a clear framework for developing more sustainable production methods.

Separation and Purification Strategies

Separation from Complex Reaction Mixtures

Complex reaction mixtures containing butanediol (B1596017) diacetate often result from processes such as the hydrolysis of 1,4-diacetoxybutane (B1202567) to produce 1,4-butanediol (B3395766). In this context, the mixture may contain 1,4-butanediol, water, acetic acid, unreacted 1,4-diacetoxybutane (butanediol diacetate), and other byproducts.

Distillation is a cornerstone technique for purifying crude 1,4-butanediol from reaction mixtures containing butanediol diacetate. chemviron.eugoogle.com This method leverages the differences in the boiling points of the various components to achieve separation. Multi-step distillation is commonly employed in industrial processes. google.com

A typical process involves a series of distillation columns. In the first column, low-boiling point components like water and acetic acid are removed as the overhead product. google.comnih.gov The bottom product, now enriched with 1,4-butanediol and butanediol diacetate, is then fed to a second column. In this second stage, butanediol diacetate and other intermediates like hydroxyacetoxybutane are separated as the top or side stream, allowing them to be recycled back into the hydrolysis reactor. nih.govausetute.com.au The crude 1,4-butanediol is then withdrawn for further purification.

To prevent thermal degradation of 1,4-butanediol, which can occur at temperatures above 210°C, the distillation columns are often operated under reduced pressure. ausetute.com.au For instance, the top pressure of the first column might be maintained between 50 to 150 mmHg. ausetute.com.au

Table 1: Boiling Points of Components in a Typical Reaction Mixture

| Compound | Boiling Point (°C) | Boiling Point (K) |

| Water | 100 | 373.15 |

| Acetic Acid | 118 | 391.15 |

| 1,4-Butanediol | 230 | 503.15 |

| Butanediol, diacetate | 230 | 503 acs.org |

Evaporation is another thermal separation technique used, particularly for removing highly volatile solvents or water to concentrate the desired product before final purification steps. acs.org Wiped film evaporation can also be employed, especially for handling high-boiling point components and minimizing thermal stress on the products. google.comgoogle.com

Liquid-liquid extraction (LLE) is an effective method for separating components based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. This technique is particularly useful for purifying 1,4-butanediol from aqueous streams that may also contain butanediol diacetate and other organic impurities. nih.gov

In one application, a crude mixture containing 1,4-butanediol is first diluted with water. researchgate.net This aqueous mixture is then contacted with a hydrocarbon extractant, such as hexane or benzene. researchgate.net The organic impurities, which are more soluble in the hydrocarbon solvent, are transferred to the organic phase, leaving a purified aqueous solution of 1,4-butanediol. researchgate.net Solvents like methylene (B1212753) chloride and chloroform (B151607) have also been noted for their effectiveness in extracting 1,4-butanediol from aqueous solutions. google.com

The efficiency of LLE can be influenced by the choice of solvent and the process conditions. For instance, n-butanol has been identified as a suitable solvent for extracting butanediols from fermentation broths. google.comicm.edu.pl

Table 2: Solvents Used in Liquid-Liquid Extraction of Butanediol and Related Compounds

| Solvent | Application | Reference |

| Methylene Chloride | Separation of 1,4-butanediol from aqueous solutions. | google.com |

| Chloroform | Separation of 1,4-butanediol from aqueous solutions. | google.com |

| Hexane | Extraction of impurities from crude 1,4-butanediol. | researchgate.net |

| Benzene | Extraction of impurities from crude 1,4-butanediol. | researchgate.net |

| n-Butanol | Recovery of 2,3-butanediol (B46004) from fermentation broth. | google.comicm.edu.pl |

Reactive extraction is an advanced separation technique where the target compound undergoes a reversible chemical reaction to form a new substance that is more easily extracted into a solvent phase. This method has been explored for the separation of diols like 2,3-butanediol from fermentation broths. google.comscienceready.com.aumdpi.com

In this process, an aldehyde or ketone, such as n-butanal, is used as both a reactant and an extractant. scienceready.com.aumdpi.com The butanediol reacts with the aldehyde to form a dioxolane, a compound that is less soluble in the aqueous phase and can be easily decanted. scienceready.com.aumdpi.com The separated dioxolane is then treated, often by heating with water, to reverse the reaction, thereby recovering the high-purity butanediol and allowing the aldehyde to be recycled. scienceready.com.au This technique is particularly advantageous as it can achieve high recovery rates (e.g., a target of 95%) and can be operated in multi-stage configurations like crossflow or counter-current systems to optimize efficiency. mdpi.com

Adsorption utilizes solid materials (adsorbents) to remove impurities from a liquid or gas stream. The adsorbent's surface has an affinity for certain molecules, effectively capturing them from the mixture. This method is widely used for purification and decolorization in the chemical industry. chemviron.euresearchgate.net

For the purification of esters, activated carbon is a commonly used adsorbent. chemviron.euresearchgate.net It is highly effective at removing a wide range of organic byproducts, trace impurities, and compounds that cause unwanted color or odor. chemviron.eu The process can significantly increase the purity and market value of the final product. chemviron.eu In some processes, after initial separation steps, the ester-containing stream is treated with activated carbon or activated clay to remove residual catalyst components and other impurities. researchgate.net

Zeolites, which are microporous crystalline aluminosilicates, are another class of adsorbents used in separation processes. nih.govnih.gov Their well-defined pore sizes allow them to act as molecular sieves, separating molecules based on size and shape with high precision. nih.govnih.gov This makes them suitable for separating complex hydrocarbon mixtures and other organic compounds. nih.govcalgoncarbon.com

Table 3: Common Adsorbents and Their Applications in Chemical Purification

| Adsorbent | Typical Application | Reference |

| Activated Carbon | Decolorization, deodorization, and removal of organic impurities from esters and other chemicals. | chemviron.euresearchgate.net |

| Activated Clay | Removal of catalyst residues and other impurities from esterification reaction mixtures. | researchgate.net |

| Zeolites | Separation of organic compounds based on molecular size and shape (molecular sieving). | nih.govnih.gov |

| Polystyrene Resin | Used in chromatographic separation of esters. | researchgate.net |

Membrane-based separation techniques offer an energy-efficient alternative to traditional methods like distillation. These processes use semi-permeable membranes to selectively separate components of a mixture.

Pervaporation is a notable membrane technology used for separating liquid mixtures, particularly for dehydration of organic compounds and breaking azeotropes. In this process, the liquid feed is in contact with one side of a dense, non-porous membrane. A vacuum is applied to the other side, creating a chemical potential gradient that drives the selective permeation of certain components through the membrane, where they evaporate. The separation is based on the differing affinities and diffusion rates of the components within the membrane material. Pervaporation has been identified as a potential technique for concentrating butanediol products, as it can be less energy-intensive than distillation. icm.edu.pl

Reverse osmosis is another membrane process used for concentrating solutions, such as aqueous 1,4-butanediol solutions originating from fermentation. researchgate.net This method uses pressure to force a solvent (typically water) through a semi-permeable membrane, leaving behind a more concentrated solute. researchgate.net Composite membranes made from materials like cellulose acetate (B1210297) or polyamide are commonly used. researchgate.net

Table 4: Overview of Membrane-Based Separation Technologies

| Technology | Principle of Separation | Application Example | Membrane Materials |

| Pervaporation | Solution-diffusion through a dense membrane, driven by a chemical potential gradient (vacuum). | Dehydration of alcohols and other organic mixtures. | Polymeric (e.g., PVA), Zeolitic. |

| Reverse Osmosis | Pressure-driven solvent transport through a semi-permeable membrane against the concentration gradient. researchgate.net | Concentrating 1,4-butanediol from aqueous fermentation broths. researchgate.net | Cellulose Acetate, Polyamide. researchgate.net |

Salting-out and sugaring-out are extraction techniques that enhance the separation of water-soluble organic compounds from aqueous solutions. These methods involve adding a high concentration of an inorganic salt (salting-out) or a sugar (sugaring-out) to the aqueous mixture.

The addition of the salt or sugar reduces the solubility of the organic compound (e.g., butanediol) in the aqueous phase. This occurs because the salt ions or sugar molecules hydrate, effectively reducing the amount of "free" water available to dissolve the organic compound. This forces the organic compound out of the aqueous phase, allowing it to be more easily extracted by an organic solvent or to form a separate phase.

These methods have been shown to be effective for recovering bio-based chemicals like 1,3-propanediol and 2,3-butanediol from fermentation broths. For instance, the use of salts like potassium carbonate (K2CO3) can create an aqueous two-phase system for the recovery of 1,4-butanediol, significantly concentrating it without the need for an additional organic solvent.

Table 5: Agents Used in Salting-Out and Sugaring-Out Extraction

| Method | Agent | Principle | Application Example |

| Salting-out | Inorganic Salts (e.g., K2CO3, K2HPO4) | Reduces the solubility of organic compounds in water by hydrating salt ions. | Recovery of 1,4-butanediol and 2,3-butanediol from aqueous solutions. |

| Sugaring-out | Sugars (e.g., Glucose) | Reduces the solubility of organic compounds in water by hydrating sugar molecules. | Extraction of biochemicals from fermentation broths. |

Simulated Moving Bed (SMB) Processes

Simulated Moving Bed (SMB) chromatography is a highly efficient, continuous separation process used for large-scale purification of chemical compounds. Unlike traditional batch chromatography, the SMB process simulates the counter-current movement of a solid adsorbent and a liquid mobile phase. wikipedia.orgyoutube.com This is achieved by periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of fixed-bed chromatographic columns. carbogen-amcis.com This configuration leads to a more efficient use of the stationary phase, higher productivity, and significantly lower solvent consumption compared to batch processes. youtube.comorochem.com

The primary advantage of SMB technology is its ability to separate binary mixtures into two highly pure fractions continuously. youtube.comresearchgate.net This makes it particularly suitable for applications in the pharmaceutical and chemical industries, such as the separation of enantiomers or the purification of fine chemicals. wikipedia.orgresearchgate.net

While specific research detailing the application of SMB for butanediol diacetate is not extensively published, the technology has been successfully developed and demonstrated for the recovery of its precursor, 2,3-butanediol (BDO), from fermentation broths. orochem.comnih.gov In these processes, hydrophobic materials like nano-MFI-type zeolites are used as adsorbents. nih.gov The SMB process can effectively enrich BDO, achieving high purity and recovery rates, which provides a strong basis for its applicability to derivatives like butanediol diacetate. nih.gov A model-guided SMB process for 2,3-BDO recovery demonstrated the potential for industrial-scale applications, achieving greater than 98% purity and an 8-fold enrichment. nih.gov

Below is a data table with example operating conditions for an SMB process designed to recover 2,3-butanediol, illustrating the parameters involved.

Table 1: Example SMB Operating Conditions for 2,3-Butanediol Recovery

| Parameter | Value | Unit |

|---|---|---|

| Adsorbent | ~520 g of nano-MFI-type zeolite | grams |

| Feed | Real fermentation broth | - |

| Feed Concentration | ~10 | wt % 2,3-BDO |

| Desorbent | Pure ethanol | - |

| Target Productivity | 0.20 | kg BDO/day |

| Target Purity (desorbent-free) | 70 | % |

Stereoisomer Separation and Resolution

The separation of stereoisomers (enantiomers and diastereomers) is a critical step in chemical synthesis, particularly when biological activity is stereospecific. For butanediol diacetate, which can exist as racemic and meso forms, specific resolution techniques are required.

Preferential Crystallization of Racemic Diacetate

Preferential crystallization is a method used to separate stereoisomers by exploiting differences in their crystallization behavior. This technique has been effectively applied to separate racemic 2,3-butanediol from its meso form by first converting the diols to their diacetate derivatives. nih.gov

The process involves the esterification of a mixture of meso- and racemic 2,3-butanediol with acetic anhydride (B1165640). nih.gov The resulting mixture of diacetates is then purified. When this purified diacetate mixture is held at a reduced temperature, such as 4°C, the racemic 2,3-butanediol diacetate preferentially crystallizes out of the solution, allowing it to be separated by simple filtration. The meso form remains in the liquid phase. nih.gov

This method has been shown to be highly effective. Starting with a 50/50 mixture of racemic and meso 2,3-butanediol, this process can isolate up to 70% of the initial racemic content. nih.gov The separated racemic diacetate can then be transesterified back to 2,3-butanediol with a purity of less than 3% of the meso form. nih.gov It is noted that if the initial concentration of the meso form is too high (e.g., greater than 60%), the crystallization of the racemic diacetate does not occur as readily. nih.gov

Table 2: Summary of Preferential Crystallization of Racemic 2,3-Butanediol Diacetate

| Parameter | Description | Finding |

|---|---|---|

| Starting Material | Mixture of 2,3-butanediol stereoisomers | Up to 50% meso form |

| Derivatization | Esterification with acetic anhydride | Forms diacetate mixture |

| Crystallization Condition | Temperature held at 4°C | Crystals of racemic 2,3-butanediol diacetate form |

| Separation Method | Filtration | Solid racemic diacetate is separated from liquid meso diacetate |

| Recovery Rate | Efficiency of racemate isolation | Up to 70% of the original racemate content can be isolated |

| Final Purity | Purity of the recovered 2,3-butanediol after transesterification | Contains less than 3% meso form |

Chromatographic Resolution using Chiral Stationary Phases

Chromatographic resolution using chiral stationary phases (CSPs) is one of the most powerful and widely used methods for separating enantiomers. csfarmacie.cznih.gov This technique relies on the differential interaction between the enantiomers of a chiral compound and a chiral selector that is immobilized on a solid support (typically silica (B1680970) gel). hplc.eueijppr.com

The underlying principle of chiral recognition is the formation of transient diastereomeric complexes between the enantiomers and the CSP. eijppr.comaocs.org For effective separation, there must be a sufficient difference in the stability of these complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric, or π-π interactions) are necessary for chiral discrimination. csfarmacie.czaocs.org

A wide variety of CSPs are commercially available, offering the ability to separate a broad range of chiral compounds. hplc.euchromatographyonline.com The most common and versatile are polysaccharide-based CSPs, which are derived from cellulose or amylose coated or immobilized on silica gel. researchgate.netchromatographyonline.com Other major types include Pirkle-type (or brush-type) phases, cyclodextrin-based phases, protein-based phases, and macrocyclic antibiotic phases. nih.goveijppr.com

The choice of the CSP and the mobile phase is critical for achieving successful separation. chromatographyonline.com For butanediol diacetate, a screening of various CSPs under different chromatographic modes (e.g., normal phase, reversed phase, polar organic) would be the standard approach to develop an effective separation method. The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for purifying trace enantiomers. hplc.eu

Table 3: Common Types of Chiral Stationary Phases (CSPs) for Enantiomer Resolution

| CSP Type | Chiral Selector | Common Applications & Characteristics |

|---|---|---|

| Polysaccharide-Based | Cellulose or amylose derivatives (e.g., carbamates, benzoates) | Exceptionally wide applicability for many classes of compounds; can be used in various mobile phase modes. researchgate.netchromatographyonline.com |

| Pirkle-Type (Brush-Type) | Small chiral molecules covalently bonded to silica (e.g., 3,5-dinitrobenzoyl phenylglycine) | Based on π-acceptor/π-donor interactions; durable due to covalent bonding; allows for elution order inversion. hplc.eu |

| Cyclodextrin-Based | Cyclic oligosaccharides (α-, β-, γ-cyclodextrin) | Separation is based on the inclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin. nih.gov |

| Protein-Based | Immobilized proteins (e.g., AGP, HSA, Cellulase) | Mimics biological interactions; useful for separating pharmaceutical compounds in aqueous mobile phases. |

| Macrocyclic Antibiotic | Glycopeptides (e.g., Teicoplanin, Vancomycin) | Offer a broad range of enantioselectivity for various compound classes, including amino acids and carboxylic acids. nih.gov |

Catalysis in Butanediol Diacetate Synthesis and Transformation

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions for the synthesis of butanediol (B1596017) diacetate and its precursors.

Rhodium-based complexes are highly effective homogeneous catalysts, particularly in carbonylation reactions, which involve the insertion of carbon monoxide into organic molecules. The carbonylation of 1,4-butanediol (B3395766) diacetate itself has been studied to understand the kinetics and mechanisms relevant to producing valuable chemical intermediates. acs.org In these processes, a rhodium(I) precursor, often in the presence of iodide promoters, forms an active catalytic species like [Rh(CO)2I2]−. mdpi.com The catalytic cycle typically involves the oxidative addition of a reactant, migratory insertion of carbon monoxide, and subsequent reductive elimination to yield the final product and regenerate the catalyst. mdpi.com The nature of the ligands attached to the rhodium center is crucial in tuning the catalyst's reactivity and stability. mdpi.com

Table 1: Rhodium-Catalyzed Carbonylation Research

| Catalyst System | Reactant | Product Focus | Key Research Area |

| Rhodium Complex / Iodide Promoter | 1,4-Butanediol Diacetate | Adipic Acid Precursors | Kinetic and Mechanistic Studies acs.org |

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, and ruthenium complexes, such as Hoveyda-Grubbs catalysts, are at the forefront of this field. researchgate.netnih.gov Cross-metathesis reactions catalyzed by ruthenium alkylidenes can be employed to synthesize precursors to butanediol diacetate. For instance, the cross-metathesis of cis-1,4-diacetoxy-2-butene (B1582018) with other olefins allows for the construction of more complex molecular backbones that can subsequently be hydrogenated. researchgate.net The choice of N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst plays a key role in determining its activity, stability, and selectivity. nih.govresearchgate.net Second-generation ruthenium catalysts are often required for challenging cross-metathesis reactions to minimize the competing self-metathesis side reactions. researchgate.netrsc.org

Table 2: Performance of Ruthenium Catalysts in Olefin Cross-Metathesis

| Catalyst Type | Reactants | Key Feature | Application Relevance |

| Hoveyda-Grubbs Type (Second Gen) | Ethyl Oleate + cis-1,4-diacetoxy-2-butene | High activity and selectivity | Functionalization of unsaturated diacetates researchgate.net |

| N-Aryl, N-Alkyl NHC Ruthenium | Methyl Oleate + Ethene | High selectivity for terminal olefins | Production of chemical feedstocks nih.govresearchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability.

Palladium-based catalysts are versatile and crucial in both the creation of butanediol diacetate's unsaturated precursor and its subsequent saturation.

Acetoxylation: The oxidative acetoxylation of 1,3-butadiene (B125203) is a key industrial route to 1,4-diacetoxy-2-butene, a direct precursor to butanediol diacetate. This reaction is performed in the liquid phase using a heterogeneous catalyst, most notably a palladium-tellurium on carbon support (Pd-Te/C). researchgate.net The tellurium acts as a promoter, enhancing the catalyst's activity and selectivity while preventing palladium leaching and the polymerization of butadiene derivatives. researchgate.net

Hydrogenation: The subsequent conversion of 1,4-diacetoxy-2-butene to 1,4-butanediol diacetate is achieved through catalytic hydrogenation. Palladium supported on carbon (Pd/C) is a highly effective catalyst for this transformation, selectively reducing the carbon-carbon double bond without affecting the acetate (B1210297) functional groups. researchgate.net Similarly, Pd/C catalysts are used in the hydrogenation of 2-butyne-1,4-diol (B31916) to produce 1,4-butanediol, which can then be esterified. researchgate.netresearchgate.net

Table 3: Palladium-Catalyzed Reactions for Butanediol Diacetate Synthesis

| Reaction Type | Catalyst | Substrate | Product | Key Advantage |

| Acetoxylation | Pd-Te/C | 1,3-Butadiene + Acetic Acid | 1,4-diacetoxy-2-butene | High activity and selectivity in a commercial process researchgate.net |

| Hydrogenation | Pd/C | 1,4-diacetoxy-2-butene | 1,4-butanediol diacetate | Selective double bond reduction researchgate.net |

| Hydrogenation | Pd/C | 2-butyne-1,4-diol | 1,4-butanediol | High catalytic rate for alkyne reduction researchgate.net |

Metal triflates, such as those of scandium (Sc(OTf)₃) and ytterbium (Yb(OTf)₃), are exceptionally stable and effective Lewis acid catalysts. researchgate.netuj.ac.za Unlike traditional Lewis acids, they are often water-tolerant, making them suitable for a broader range of reaction conditions. tcichemicals.com Their primary application in the context of butanediol diacetate synthesis is in catalyzing the esterification (or transesterification) reaction between a butanediol isomer and acetic acid or acetic anhydride (B1165640). researchgate.net These catalysts facilitate the formation of the C-O ester bond efficiently. A significant advantage is their recoverability and potential for reuse, aligning with the principles of green chemistry. tcichemicals.com The catalytic activity is often correlated with the charge density of the metal cation. uj.ac.za

Rhenium-based catalysts are particularly noted for their activity in olefin metathesis and in the hydrogenolysis of C-O bonds.

Rhenium-Oxide Catalysts: Supported rhenium oxide, typically Re2O7 on alumina (B75360) (Al2O3) or silica-alumina, is a well-established heterogeneous catalyst for olefin metathesis. researchgate.netsemanticscholar.org It can be used to transform functionally substituted olefins at moderate temperatures, providing another potential synthetic route to butanediol diacetate precursors. researchgate.net The surface ReOx species are the active sites for these transformations. core.ac.uk

Gold/Rhenium Oxide Mixed Catalysts: The combination of gold with rhenium oxide, particularly on supports like ceria (CeO2), has shown high activity for the synthesis of 1,4-butanediol from biomass-derived feedstocks such as 1,4-anhydroerythritol. nih.govzenodo.org In this system, ReOx species catalyze deoxydehydration and hydrogenation steps, while gold nanoparticles can promote H₂ activation. nih.gov The resulting 1,4-butanediol is the direct precursor for esterification to 1,4-butanediol diacetate. This catalytic system represents a pathway from renewable resources to the target chemical.

Table 4: Rhenium-Based Catalytic Systems

| Catalyst System | Support | Reaction Type | Application |

| ReOx | Al2O3 | Olefin Metathesis | Synthesis of unsaturated precursors researchgate.netsemanticscholar.org |

| ReOx-Au | CeO2 | Deoxydehydration / Hydrogenation | Synthesis of 1,4-butanediol from 1,4-anhydroerythritol nih.gov |

Copper Catalysts in Butadiene and Acetylene (B1199291) Reactions

Copper-based catalysts have been investigated for the synthesis of butanediol precursors and their subsequent conversion, playing a role in both reactions involving butadiene and acetylene.

In the context of butadiene reactions, copper catalysts are utilized in the oxidative acetoxylation process. A catalyst system comprising cupric acetate, lithium bromide, and 1,4-dibromo-2-butene (B147587) has been used for the liquid-phase oxidation of butadiene in acetic acid. This reaction yields a mixture of diacetate products, primarily 1,4-diacetoxy-2-butene and 3,4-diacetoxy-1-butene (B138182) researchgate.net. Copper(I) and (II) salts with weakly coordinating anions, such as triflate (-OTf) or tetrafluoroborate (B81430) (-BF4), have also been shown to efficiently catalyze the diacetoxylation of various olefins in the presence of an oxidant like PhI(OAc)2, suggesting a broader applicability of copper systems in such transformations organic-chemistry.org.

For acetylene-based routes, copper catalysts are central to the Reppe process, which involves the reaction of acetylene with formaldehyde (B43269) to produce 1,4-butynediol, a key precursor to 1,4-butanediol. sci-hub.senih.gov. Typically, a Cu-Bi catalyst supported on silica (B1680970) is employed sci-hub.se. The active species in these reactions is believed to be a cuprous acetylide complex, which is formed in situ. This complex forms from the simultaneous action of formaldehyde and acetylene on cupric compounds in an aqueous medium nih.govgoogle.com. The synergy between Cu+ species and the promoter's basic or acidic sites is crucial; for instance, MgO-promoted copper catalysts show high yields of butynediol by facilitating the dissociation of acetylene nih.gov. While this process does not directly yield butanediol diacetate, the resulting butanediol is the direct precursor for its synthesis via esterification. Furthermore, copper catalysts are also employed in the gas-phase hydrogenation of diesters (like dimethyl maleate) to produce 1,4-butanediol sci-hub.se.

Table 1: Examples of Copper-Catalyzed Reactions Relevant to Butanediol Diacetate Synthesis

| Reactants | Catalyst System | Primary Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3-Butadiene, Acetic Acid, Oxygen | Cupric acetate, Lithium bromide, 1,4-dibromo-2-butene | 1,4-diacetoxy-2-butene & 3,4-diacetoxy-1-butene | Oxidative Acetoxylation | researchgate.net |

| Olefins, PhI(OAc)2 | Cu(OTf)2 or Cu(BF4)2 | Vicinal Diacetoxy Compounds | Diacetoxylation | organic-chemistry.org |

| Acetylene, Formaldehyde | Cu-Bi/Silica | 1,4-Butynediol | Ethynylation (Reppe Process) | sci-hub.se |

| Dimethyl maleate, H2 | Copper catalyst | 1,4-Butanediol | Hydrogenation | sci-hub.se |

Solid Acid Catalysts (e.g., Amberlite IR-120, Sulfonic Acid-Functionalized Ionic Liquids)

Solid acid catalysts are a cornerstone for the synthesis of butanediol diacetate, primarily through the Fischer esterification of butanediol with acetic acid. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling.

Ion-Exchange Resins: Strongly acidic cation-exchange resins, such as Amberlite IR-120, are effective catalysts for esterification reactions. These resins are typically composed of a polystyrene-divinylbenzene matrix functionalized with sulfonic acid groups dergipark.org.trresearchgate.netresearchgate.net. Amberlite IR-120 and similar resins like Amberlyst 36 have been successfully employed to catalyze the esterification of butanediols with acetic acid researchgate.net. Research on the esterification of 2,3-butanediol (B46004) with acetic acid using Amberlyst 36 demonstrated the viability of using a heterogeneous catalyst for this transformation. The reaction kinetics are influenced by factors such as catalyst loading, the molar ratio of reactants, and temperature researchgate.net. Studies on other alcohols have shown that the conversion rate increases with higher catalyst concentration and temperature ripublication.com.

Sulfonic Acid-Functionalized Ionic Liquids (SAILs): SAILs represent another class of effective acid catalysts for esterification. These are task-specific ionic liquids where a sulfonic acid group is covalently attached to the cation, providing a strong Brønsted acid site for catalysis semanticscholar.orgnih.govnih.gov. Their advantages include low volatility, high thermal stability, and tunable properties nih.gov. SAILs have been synthesized and successfully used as recyclable catalysts for the production of esters like n-butyl acetate from butanol and acetic acid researchgate.net. The catalytic activity can be influenced by the structure of the ionic liquid, such as the lipophilicity of the alkyl chain, which affects its solubility in the reaction mixture nih.gov.

Table 2: Performance of Solid Acid Catalysts in Esterification Reactions

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Amberlyst 36 | 2,3-Butanediol + Acetic Acid | Effective heterogeneous catalyst; kinetics modeled based on catalyst amount, reactant ratio, and temperature. | researchgate.net |

| Amberlite IR-120 | Acetic Acid + Isobutanol | Demonstrated negligible deactivation over 25 days of use. | dergipark.org.tr |

| Amberlite IR-120 | Acetic Acid + Isoamyl Alcohol | Reaction kinetics were successfully modeled; sorption affinity of reactants to the resin affects the reaction rate. | researchgate.net |

| Sulfonic Acid Functionalized Ionic Liquid | Oleic Acid + Ethanol | Catalyst showed high performance, especially with a lipophilic alkyl chain; reusable without significant loss of activity. | nih.gov |

Biocatalysis and Enzymatic Approaches in Bio-based Production

Biocatalysis offers a green and highly selective alternative for the synthesis of butanediol diacetate. The use of enzymes, particularly lipases, is well-established for esterification and transesterification reactions under mild conditions, minimizing by-product formation and energy consumption.

Lipases (triacylglycerol hydrolases) are versatile enzymes that can catalyze ester synthesis in environments with low water activity researchgate.net. This ability is widely exploited for producing a variety of esters, from flavor compounds to polyesters researchgate.netmdpi.com. Both free and immobilized lipases can be used, although immobilization is often preferred as it enhances enzyme stability and allows for easier recovery and reuse, improving process economics nih.govnih.gov.

The enzymatic synthesis of butanediol diacetate can be achieved through two primary routes:

Direct Esterification: The reaction between butanediol and acetic acid.

Transesterification: The reaction of butanediol with an acetate ester (e.g., ethyl acetate or vinyl acetate), which acts as the acyl donor.

Immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is one of the most effective biocatalysts for such reactions. It has been successfully used in the synthesis of furan (B31954) oligoesters through the polytransesterification of dimethyl furan-2,5-dicarboxylate (B1257723) with various diols, including 1,4-butanediol, achieving high substrate conversion (90-95%) bath.ac.uk. Similarly, lipases from Rhizopus oryzae have been used to produce butyl acetate, with conversion yields significantly improved when the enzyme is immobilized and the reaction is conducted in an organic solvent like heptane (B126788) nih.gov. Key parameters influencing the reaction's success include the choice of enzyme, reaction medium (organic solvents are often used to shift the equilibrium towards synthesis), water activity, temperature, and the molar ratio of substrates nih.govthescipub.com.

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms is crucial for optimizing catalyst design and reaction conditions. The catalytic pathways for the synthesis of butanediol diacetate and its precursors vary depending on the type of catalyst employed.

Copper Catalysis Mechanism: In the oxidative diacetoxylation of butadiene, the mechanism is complex. For palladium-catalyzed systems, a proposed pathway involves the formation of a π-allyl palladium intermediate sci-hub.se. For copper-catalyzed reactions, a possible mechanism may involve an initial attack of a peroxo-copper species on the substrate nih.gov. In the ethynylation of formaldehyde with acetylene using copper catalysts, the mechanism involves the in situ formation of the active cuprous acetylide species from a Cu(II) precursor. The reaction proceeds through the coordination of the catalyst with the reactants, where basic sites on a promoter can facilitate the dissociation of acetylene, making the acetylenic carbon strongly nucleophilic and ready to attack the electropositive carbonyl carbon of formaldehyde nih.gov.

Solid Acid Catalysis Mechanism: The esterification of butanediol with acetic acid over solid acid catalysts, such as ion-exchange resins, generally follows a well-accepted mechanism for heterogeneous acid catalysis researchgate.net. The process involves several steps:

Protonation: The solid acid catalyst provides a proton (H+) which protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of butanediol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.

Dehydration: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, yielding the protonated monoester.

Deprotonation: The catalyst site is regenerated by the loss of a proton from the ester. The process is then repeated on the second hydroxyl group of the butanediol monoacetate to form the diacetate. For resin catalysts, some kinetic models suggest an Eley-Rideal mechanism, where the reaction occurs between a protonated species adsorbed on the catalyst surface and a molecule from the bulk liquid phase dergipark.org.trripublication.com.

Biocatalysis (Lipase) Mechanism: The catalytic mechanism of lipase-mediated ester synthesis is also well-understood and involves a "ping-pong bi-bi" kinetic model. The core of the mechanism is a catalytic triad, typically consisting of serine, histidine, and aspartate residues in the enzyme's active site nih.gov.

Acylation (Formation of Acyl-Enzyme Complex): The serine hydroxyl group in the active site performs a nucleophilic attack on the carbonyl carbon of the acetic acid (or acetate donor). This forms a tetrahedral intermediate which then collapses, releasing water (in esterification) or an alcohol (in transesterification) and forming a covalent acyl-enzyme intermediate mdpi.com.

Deacylation (Ester Formation): The butanediol molecule then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This leads to another tetrahedral intermediate, which collapses to release the butanediol monoacetate and regenerate the free enzyme. This two-step process is repeated for the second esterification to yield butanediol diacetate.

Butanediol Diacetate in Derivative Chemistry and Materials Science

Synthesis and Reactions of Functionalized Butanediol (B1596017) Diacetate Derivatives

The modification of the butanediol diacetate structure allows for the creation of a diverse range of derivatives with tailored functionalities. These modifications include the introduction of acetoacetate (B1235776), bromine, ether linkages, and unsaturation, each imparting unique chemical properties and reactivity.

Butane-1,4-diyl Diacetoacetate Synthesis and Properties

Butane-1,4-diyl diacetoacetate, also known as 1,4-butanediol (B3395766) bis(acetoacetate), is a significant derivative valued for its dual acetoacetate groups. ncats.io

Synthesis: The typical synthesis of Butane-1,4-diyl diacetoacetate is achieved through esterification or transesterification reactions. A common laboratory method involves the reaction of 1,4-butanediol with an acetoacetylating agent like acetoacetyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Purification is generally performed using column chromatography or recrystallization.

Properties and Reactions: The key feature of this compound is the reactivity of its two acetoacetate moieties. The active methylene (B1212753) carbon within these groups can participate in various chemical reactions, most notably the Michael addition reaction with activated olefins like acrylates. This reaction, often catalyzed by a strong base, can proceed at ambient temperatures, making it valuable for developing low-temperature curing systems for coatings and composites.

| Property | Value | Source |

| Molecular Formula | C12H18O6 | nih.gov |

| Molecular Weight | 258.27 g/mol | |

| Common Purity | ~95% | |

| Synonyms | Butane-1,4-diyl bis(3-oxobutanoate), Butanoic acid, 3-oxo-, 1,4-butanediyl ester | sielc.com |

Brominated Butanediol Diacetate Derivatives

The introduction of bromine atoms into the butanediol diacetate structure yields derivatives with distinct properties, useful as intermediates in further chemical syntheses. An example is 2,3-Butanediol (B46004), 1,4-dibromo-, diacetate, (θ,S)-. ontosight.ai

Synthesis: The synthesis of this brominated derivative typically involves a two-step process: the bromination of 2,3-butanediol, followed by the acetylation of the hydroxyl groups. ontosight.ai

Properties and Applications: This compound possesses the typical reactivity of organic bromides and esters, being stable under normal conditions but reactive towards nucleophiles and bases. ontosight.ai Its stereochemistry is denoted by (θ,S), indicating a specific three-dimensional arrangement of its atoms. ontosight.ai It serves as a valuable building block for synthesizing more complex molecules, such as certain pharmaceuticals and agrochemicals. ontosight.ai

| Compound | Molecular Formula | Key Features |

| 2,3-Butanediol, 1,4-dibromo-, diacetate, (θ,S)- | Not Specified in Snippets | Contains bromine and acetyl groups; chiral center; used as a synthetic intermediate. ontosight.ai |

2-Oxa-1,4-Butanediol Diacetate

2-Oxa-1,4-butanediol diacetate is an ether-containing derivative of butanediol diacetate. scbt.comchemspider.com It is also known by synonyms such as (2-Acetoxyethoxy)methyl acetate (B1210297) and 1,4-Diacetoxy-2-oxabutane. scbt.compharmacompass.com

Synthesis and Properties: While direct synthesis methods are not detailed in the provided results, its structure indicates the incorporation of an ether linkage into the butanediol backbone.

Applications: This compound is noted for its role as a chemical intermediate. Specifically, it is used in the preparation of Acyclovir-d4, a deuterated form of the antiviral medication Acyclovir. scbt.com

| Property | Value | Source |

| Molecular Formula | C7H12O5 | pharmacompass.comnih.govpharmacompass.com |

| Molecular Weight | 176.17 g/mol | scbt.compharmacompass.compharmacompass.com |

| IUPAC Name | (2-acetyloxyethoxy)methyl acetate | chemspider.com |

| Application | Intermediate for Acyclovir-d4 preparation | scbt.com |

Unsaturated Butanediol Diacetates (e.g., cis-2-butene-1,4-diyl diacetate)

The presence of a carbon-carbon double bond in the butanediol backbone creates unsaturated derivatives, which are crucial monomers for producing unsaturated polyesters. But-2-ene-1,4-diyl diacetate is a prominent example, existing as two geometric isomers: cis and trans.

Synthesis and Isomerism: These compounds are diacetylated esters of 2-butene-1,4-diol. The geometry of the double bond significantly influences their properties and reactivity. The cis-isomer (Z) and trans-isomer (E) have the same molecular formula but different spatial arrangements.

Properties and Applications: The cis-isomer, cis-2-butene-1,4-diol (B44940) diacetate, is a bio-based unsaturated diol that can be used to synthesize linear unsaturated polyesters with high molecular weights via melt polycondensation. doi.org Research has shown that using cis-2-butene-1,4-diol can enhance the mechanical properties of polyesters compared to those made with 1,4-butanediol. doi.orgresearchgate.net These unsaturated polyesters exhibit good thermal and crystalline properties, making them potential replacements for petroleum-based polyesters. doi.org The double bonds in the polymer backbone can also be functionalized post-polymerization, for instance, through thiol-ene click reactions to introduce other functional groups. doi.org

| Property | cis-2-Butene-1,4-diyl diacetate | trans-But-2-ene-1,4-diyl diacetate |

| CAS Number | 25260-60-0 | 1576-98-3 |

| Molecular Formula | C8H12O4 | C8H12O4 |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol |

| Synonym | cis-1,4-Diacetoxy-2-butene (B1582018) | trans-1,4-Diacetoxy-2-butene |

| Density | 1.08 g/mL at 25 °C | Not specified |

| Boiling Point | 120-121 °C/18 mmHg | Not specified |

| Data sourced from references chembk.com. |

Role as a Monomer and Cross-linking Agent in Polymer Chemistry

Butanediol diacetate and its derivatives are key components in polymer synthesis, functioning both as monomers to build polymer chains and as cross-linking agents to create robust polymer networks. pharmacompass.comnih.gov

Monomer in Polyester Synthesis: Unsaturated derivatives like cis-2-butene-1,4-diol are used as monomers for the direct synthesis of high molecular weight linear unsaturated polyesters. doi.org These polyesters are promising as biodegradable materials or can be functionalized for specialized applications. researchgate.net Similarly, other diols derived from butanediol, such as poly(1,4-butanediol citrate), are being researched as biomaterials for tissue engineering. nih.gov The choice of diol monomer is critical as it influences the final properties of the polymer, such as flexibility and hydrophilicity. nih.gov

Cross-linking Agent: The ability of butanediol derivatives to form connections between polymer chains is crucial in the formulation of thermoset polymers, coatings, adhesives, and resins.

Butane-1,4-diyl diacetoacetate acts as a cross-linking agent through its acetoacetate groups, which can react via Michael addition to form thermoset polymers, particularly in low-temperature curing systems.

1,4-Butanediol Dimethacrylate (BDDMA) , a derivative, is a difunctional methacrylic monomer used as a cross-linking agent in free-radical polymerization. atamanchemicals.com It improves the properties of plastics and rubbers and is used as an adhesion promoter and hardener. atamanchemicals.com

1,4-Butanediol diglycidyl ether (BDDGE) , another related cross-linker, is used to form stable ether linkages, for example, in cross-linking bovine gelatin films for food packaging applications or in modifying dermal sheep collagen. conicet.gov.arnih.govresearchgate.net

Chemical Conversions Involving Butanediol Diacetate as an Intermediate

Butanediol diacetate is often a key intermediate in multi-step chemical conversions, facilitating the synthesis of a variety of valuable compounds.

Transesterification and Carbonylation: The transesterification of 1,4-butanediol with methyl acetate can proceed through 1,4-butanediol monoacetate as an intermediate to ultimately form 1,4-butanediol diacetate. researchgate.net Furthermore, the carbonylation of 1,4-butanediol diacetate in the presence of a rhodium complex catalyst is a studied reaction, indicating its role as a reactive intermediate in processes that build more complex molecular structures. researchgate.net

Synthesis of Bio-based Chemicals and Fuels: In biorefinery contexts, butanediols are important platform chemicals. For example, 2,3-butanediol can be converted into olefins, which are precursors to longer-chain hydrocarbons, through the use of dioxolane intermediates. digitellinc.com The conversion of 2,3-butanediol to acetoin (B143602), another valuable chemical, can be achieved through catalytic dehydrogenation. acs.org The synthesis of 2,3-butanediol itself is linked to the elimination of toxic acetate during microbial fermentation. nih.gov

Precursor to Other Compounds: Butanediol diacetate and its precursors are involved in the synthesis of various other chemicals:

γ-Butyrolactone (GBL): 1,4-Butanediol can be used to synthesize GBL. atamanchemicals.com In the body, GBL is converted to γ-hydroxybutyric acid (GHB). wikipedia.org

1,4-Butanediol diacetate (BDDA) itself has been identified as a prodrug ester form of GHB, meaning it is converted to GHB in the body. wikipedia.org

Acyclovir-d4: As mentioned previously, 2-Oxa-1,4-butanediol diacetate is a specific intermediate used in the synthesis of this deuterated antiviral drug. scbt.com

Q & A

Q. How should researchers design comparative studies of butanediol diacetate isomers in neuropharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.